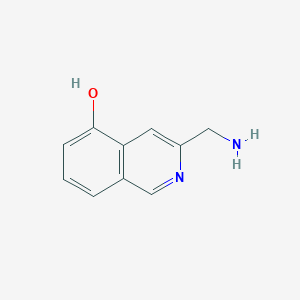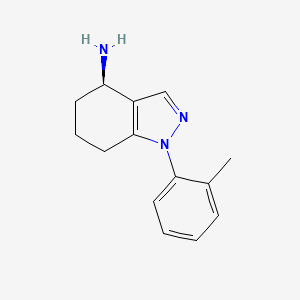
3-Hydroxycyclopent-1-enecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxycyclopent-1-enecarbonitrile is a cyclic organic compound with a hydroxyl group and a nitrile group attached to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclopent-1-enecarbonitrile can be achieved through a tandem Giese/HWE reaction initiated by visible light. This method involves the use of fac-Ir(ppy)3 as a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere . The reaction results in the formation of new sp3–sp3 and sp2–sp2 carbon-carbon bonds under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of photoredox catalysis and tandem reactions can be scaled up for industrial applications. The use of visible light and mild reaction conditions makes this method potentially suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxycyclopent-1-enecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxyl and nitrile groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group, with reagents such as alkyl halides or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce an amine.
Wissenschaftliche Forschungsanwendungen
3-Hydroxycyclopent-1-enecarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and catalysis.
Industry: Its unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxycyclopent-1-enecarbonitrile exerts its effects involves the modulation of Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα). This compound stabilizes the CaMKIIα hub domain, which plays a crucial role in synaptic plasticity and memory formation . By normalizing cytosolic Thr286 autophosphorylation and downregulating ischemia-specific expression of a constitutively active CaMKII kinase fragment, this compound alleviates aberrant CaMKII signaling after cerebral ischemia .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA): A closely related compound with similar neuroprotective properties.
trans-4-Hydroxycrotonic acid (T-HCA): Another GHB analog with high affinity for GHB binding sites.
3-Hydroxycyclohex-1-enecarboxylic acid (HOCHCA): A structurally similar compound with a cyclohexene ring instead of a cyclopentene ring.
Uniqueness: 3-Hydroxycyclopent-1-enecarbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a cyclopentene ring
Eigenschaften
Molekularformel |
C6H7NO |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
3-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h3,6,8H,1-2H2 |
InChI-Schlüssel |
IYOLIXRFRLZZCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC1O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


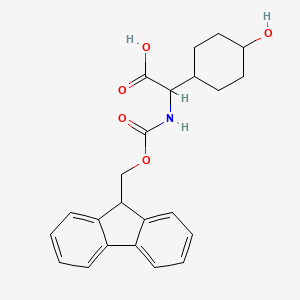

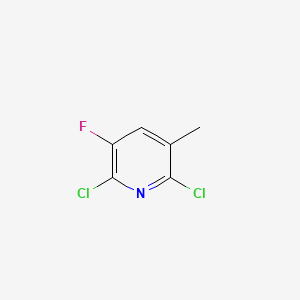

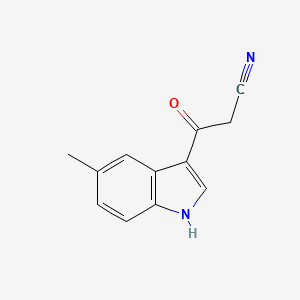


![7-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B12976966.png)


